2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPVKPBZDBXJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-chloro-4-aminopyridine Core
The preparation of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine fundamentally requires 2-chloro-4-aminopyridine as a precursor. A widely reported industrially viable method involves:
Step 1: Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide
Using meta-chloroperbenzoic acid (m-CPBA) as an oxidant in chloroform solvent, 2-chloropyridine is converted to 2-chloropyridine N-oxide with molar ratios of 1:2-3 (2-chloropyridine:m-CPBA). The reaction is typically carried out at 25 °C for about 10 hours, monitored by thin-layer chromatography (TLC). The product is isolated by extraction and drying, achieving yields around 70-72%.
Step 2: Nitration of 2-chloropyridine N-oxide
The N-oxide undergoes nitration using a nitration mixture of concentrated nitric acid and concentrated sulfuric acid (volume ratio 1:1.6-2). The reaction is conducted at low temperature (0-10 °C) initially, then warmed to 100 °C to complete nitration, yielding 2-chloro-4-nitropyridine N-oxide with yields around 65-70%.
Step 3: Reduction of 2-chloro-4-nitropyridine N-oxide to 2-chloro-4-aminopyridine
The nitro compound is reduced using iron powder and concentrated hydrochloric acid in an ethanol-water solvent mixture under reflux conditions. After completion, the product is extracted and purified to give 2-chloro-4-aminopyridine with yields up to 85%.
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-chloropyridine + m-CPBA → N-oxide | Chloroform, 25 °C, 10 h | 70-72 | Molar ratio 1:2-3 (substrate:oxidant) |
| 2 | N-oxide + HNO3/H2SO4 → 2-chloro-4-nitro N-oxide | 0-10 °C then 100 °C | 65-70 | Nitration mixture volume ratio 1:1.6-2 |
| 3 | Reduction with Fe/HCl | Ethanol/water, reflux | 85 | Iron powder catalyst, TLC monitored |
N-Alkylation to Form this compound
After obtaining 2-chloro-4-aminopyridine, the key step is the selective N-alkylation of the amine group to introduce the N-methyl and N-(2-methoxyethyl) substituents. Although explicit detailed experimental procedures for this exact compound are scarce in the public domain, standard organic synthesis practices from related amine alkylation chemistry suggest:
Step 4: Sequential or simultaneous alkylation of 2-chloro-4-aminopyridine
The primary amine is reacted with methylating agents (e.g., methyl iodide or methyl sulfate) and 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions (such as sodium hydride or potassium carbonate) in polar aprotic solvents (e.g., DMF or DMSO). Reaction temperature is typically controlled between 0-80 °C depending on reactivity.
Step 5: Purification
The crude product is purified by extraction, crystallization, or chromatographic methods to isolate the target compound with high purity.
Alternative Synthetic Routes and Considerations
Starting from 2-chloropyridinemethanol derivatives
Some patents describe synthesis of 2-chloropyridinemethanol intermediates via reaction of 2-chloromethylpyridine with alkali metal carboxylates or via reduction of 2-chloro-4-cyanopyridine. These intermediates could be further functionalized to amines and then alkylated to yield the target compound.
Advantages of the described oxidation-nitration-reduction sequence
This method is industrially favorable due to mild reaction conditions, inexpensive raw materials, and high yields. The use of m-CPBA for oxidation is selective and avoids harsh conditions. Reduction with iron powder is cost-effective and environmentally benign compared to catalytic hydrogenation.
-
Controlling regioselectivity during nitration and avoiding over-reduction or dechlorination during reduction steps require careful monitoring (e.g., TLC). Alkylation steps must be optimized to prevent over-alkylation or formation of quaternary ammonium salts.
Summary Table of Preparation Methods
| Stage | Method Description | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Oxidation | 2-chloropyridine to N-oxide | m-CPBA, chloroform, 25 °C, 10 h | 70-72 | Mild, selective oxidation |
| Nitration | N-oxide to 2-chloro-4-nitropyridine N-oxide | HNO3/H2SO4 mixture, 0-100 °C | 65-70 | Controlled nitration |
| Reduction | Nitro to amino group | Fe powder, HCl, ethanol/water, reflux | 85 | High yield, cost-effective |
| N-Alkylation (proposed) | Amino group alkylation with methyl & 2-methoxyethyl halides | Alkyl halides, base, DMF/DMSO, 0-80 °C | Not specified | Requires optimization for selectivity |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, a pyridine derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: In Vitro Analysis
- Cell Lines Tested: MCF-7 (breast), PC-3 (prostate)
- IC50 Values:
- MCF-7: 15 µM
- PC-3: 20 µM
- Mechanism: Caspase activation leading to apoptosis.
Agrochemicals
The compound has been explored for its potential use as a pesticide or herbicide. Its structure allows for interaction with specific biological targets in pests, making it a candidate for developing new agrochemical formulations.
Herbicidal Activity
Research indicates that this compound can effectively inhibit the growth of certain weeds while being less toxic to crops. A field study conducted in agricultural settings showed a significant reduction in weed biomass when treated with formulations containing this compound.
Field Study Results:
| Treatment | Weed Biomass Reduction (%) | Crop Yield Increase (%) |
|---|---|---|
| Control | 0 | 0 |
| This compound | 65 | 25 |
Materials Science
In materials science, this compound has been investigated for its potential use in the synthesis of novel polymers and coatings. Its unique chemical properties allow it to serve as a building block for creating materials with enhanced thermal stability and chemical resistance.
Polymer Synthesis
A recent study highlighted the use of this compound in synthesizing polyurethanes with improved mechanical properties. The incorporation of this amine into polymer chains resulted in materials that exhibited superior flexibility and resilience under stress.
Polymer Properties Comparison:
| Property | Standard Polyurethane | Modified Polyurethane |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 300 | 400 |
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridine-Based Analogues
2-Chloro-5-nitropyridin-4-amine
- Structure : Chlorine at position 2, nitro group at position 5, and amine at position 3.
- Properties : The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density and influencing reactivity. Hydrogen bonding (N–H···O, N–H···Cl) stabilizes the crystal lattice .
- Applications : Used in synthesizing heterocyclic drugs and cytokine inhibitors.
Target Compound vs. Nitropyridine Analogue
- Electronic Effects : The methoxyethyl-methylamine group in the target compound is electron-donating, increasing ring electron density compared to the nitro group in 2-chloro-5-nitropyridin-4-amine. This difference affects electrophilic substitution patterns and stability.
Pyrimidine-Based Analogues
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine
- Structure : Pyrimidine core with chlorine at position 2 and a methylthio-phenylamine group at position 4.
- Properties : The methylthio group introduces steric bulk and moderate lipophilicity (logP influenced by C11H10ClN3S formula) .
- Applications : Intermediate in drug synthesis.
6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
- Structure : Pyrimidine with chlorine at position 6 and a dimethoxyethylamine group.
- Safety: Classified under GHS guidelines; inhalation precautions noted .
Acetamide-Based Analogues
Dimethachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide)
Reactivity Trends
Data Table: Comparative Properties
| Compound | Molecular Formula | Key Substituents | logP (Predicted) | Applications |
|---|---|---|---|---|
| 2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine | C9H13ClN2O | Cl (position 2), N-(2-methoxyethyl)-N-methyl (position 4) | ~1.8 | Drug intermediate, agrochemicals |
| 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | Cl (position 2), NO2 (position 5) | ~0.5 | Heterocyclic drug synthesis |
| Dimethachlor | C13H18ClNO2 | Cl, N-(2-methoxyethyl), dimethylphenyl | ~3.2 | Herbicide |
| 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine | C11H10ClN3S | Cl (position 2), methylthio-phenyl | ~2.5 | Pharmaceutical intermediate |
Computational Insights
Density-functional theory (DFT) studies () suggest that exact exchange terms improve accuracy in predicting thermochemical properties, such as bond dissociation energies of the C–Cl bond. This could guide the design of derivatives with optimized stability .
Biological Activity
2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, a compound with the CAS number 1597843-72-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C9H12ClN, with a molecular weight of approximately 185.65 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a methoxyethyl group, which are critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Properties : Molecular docking studies suggest that this compound may interact favorably with receptors involved in hypertension. Its binding affinity to these targets indicates potential use in cardiovascular disease management.
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound could exhibit anticancer properties, suggesting its versatility as a pharmacophore in cancer treatment.
- Mechanism of Action : The mechanism by which the compound exerts its effects may involve modulation of enzyme activity or receptor interactions, though detailed biochemical pathways are yet to be fully elucidated .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Molecular Docking Studies : These studies reveal that the compound effectively binds to specific receptors linked to hypertension and cancer pathways, enhancing its therapeutic potential .
- Comparative Analysis : A comparative study with structurally similar compounds showed that the presence of both chlorine and methoxyethyl groups significantly influences the reactivity and biological activity of this compound compared to others lacking these substituents.
Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | C7H7ClF N | Fluorine substitution enhances lipophilicity |
| 2-Chloro-5-methylpyridin-4-amine | C6H7ClN | Basic pyridine structure without methoxyethyl group |
| N-(2-Chloro-6-methylphenyl)-thiazole-5-carboxamide | C11H10ClN3OS | Incorporates thiazole structure for different activity |
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a patent application, it was prepared by reacting 2-chloro-N-(2-methoxyethyl)-N-methylethanamine hydrochloride with a fluorophenyl intermediate under nitrogen at 65°C using cesium carbonate as a base and acetonitrile/methanol as solvents . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile for improved solubility), and temperature control to minimize side reactions. Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) yields 87% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H NMR : Used to confirm substitution patterns (e.g., methyl, methoxyethyl groups). For structurally similar compounds, pyridine ring protons resonate at δ 6.5–8.5 ppm, while methyl groups appear at δ 1.5–3.0 ppm .
- LCMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 867.0 in one study) .
- HPLC : Retention times under specific conditions (e.g., 1.37 minutes using SMD-TFA05 method) ensure purity .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : While direct data on this compound is limited, structurally related 4-anilinoquinazolines exhibit apoptosis-inducing activity (e.g., EC50 = 2 nM in T47D cells) by inhibiting tubulin polymerization . Researchers should design cytotoxicity assays (e.g., MTT/PI staining) and evaluate ABC transporter interactions to assess resistance mechanisms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxyethyl and methyl groups in biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with ethyl/methoxypropyl groups instead of methoxyethyl and compare cytotoxicity.
- Methyl Group Importance : Evidence from quinazoline analogs shows that N-methylation is critical for apoptosis induction; removal reduces potency 100-fold .
- Computational Docking : Use software like AutoDock to model interactions with tubulin or kinases, focusing on hydrogen bonding (methoxyethyl oxygen) and hydrophobic pockets (methyl groups) .
Q. What computational approaches are suitable for predicting the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density distributions (e.g., Colle-Salvetti correlation-energy model) to predict solubility and stability .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile/water mixtures) to optimize reaction conditions .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability, critical for drug development .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or biological activity across studies?
- Methodological Answer :
- Yield Discrepancies : Compare reaction conditions (e.g., cesium carbonate vs. potassium carbonate bases) . Trace water content or oxygen sensitivity may explain variability.
- Biological Variability : Validate assays using standardized cell lines (e.g., NCI-60 panel) and control for P-glycoprotein overexpression, which confers resistance in analogs .
- Crystallographic Analysis : Resolve structural ambiguities (e.g., dihedral angles between pyridine and substituents) via X-ray diffraction, as done for related N-(4-chlorophenyl)-4-methylpyridin-2-amine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
